molecular formula C33H45IN2 B12296763 1,1'-Dipentyl-3,3,3',3'-tetramethylindocarbocyanine iodide

1,1'-Dipentyl-3,3,3',3'-tetramethylindocarbocyanine iodide

Cat. No.: B12296763
M. Wt: 596.6 g/mol
InChI Key: LCAMKACNMQKEIG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,1’-Dipentyl-3,3,3’,3’-tetramethylindocarbocyanine iodide is a fluorescent dye commonly used in various scientific research applications. It is known for its high fluorescence efficiency and is often utilized in biological and chemical studies to label and track molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Dipentyl-3,3,3’,3’-tetramethylindocarbocyanine iodide typically involves the reaction of 1,1’-dipentyl-3,3,3’,3’-tetramethylindocarbocyanine chloride with an iodide source. The reaction is carried out under controlled conditions to ensure high purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the consistency and purity of the product. The compound is often produced in specialized facilities equipped with advanced technology to handle the synthesis and purification processes .

Chemical Reactions Analysis

Types of Reactions

1,1’-Dipentyl-3,3,3’,3’-tetramethylindocarbocyanine iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different indocarbocyanine derivatives, while substitution reactions result in the formation of new halide compounds .

Scientific Research Applications

1,1’-Dipentyl-3,3,3’,3’-tetramethylindocarbocyanine iodide is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 1,1’-Dipentyl-3,3,3’,3’-tetramethylindocarbocyanine iodide involves its ability to fluoresce when exposed to specific wavelengths of light. The compound absorbs light energy and re-emits it at a different wavelength, producing a fluorescent signal. This property makes it an effective tool for visualizing and tracking molecules in various research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Dipentyl-3,3,3’,3’-tetramethylindocarbocyanine iodide is unique due to its specific alkyl chain length, which provides a balance between solubility and fluorescence efficiency. This makes it particularly suitable for certain applications where other similar compounds may not perform as well .

Properties

Molecular Formula

C33H45IN2

Molecular Weight

596.6 g/mol

IUPAC Name

(2E)-2-[(E)-3-(3,3-dimethyl-1-pentylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-pentylindole;iodide

InChI

InChI=1S/C33H45N2.HI/c1-7-9-15-24-34-28-20-13-11-18-26(28)32(3,4)30(34)22-17-23-31-33(5,6)27-19-12-14-21-29(27)35(31)25-16-10-8-2;/h11-14,17-23H,7-10,15-16,24-25H2,1-6H3;1H/q+1;/p-1

InChI Key

LCAMKACNMQKEIG-UHFFFAOYSA-M

Isomeric SMILES

CCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCC)(C)C.[I-]

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCC)(C)C.[I-]

Origin of Product

United States

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